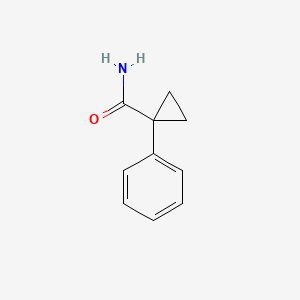

1-Phenylcyclopropanecarboxamide

Descripción general

Descripción

1-Phenylcyclopropanecarboxamide is an organic compound with the molecular formula C10H11NO It is characterized by a cyclopropane ring attached to a phenyl group and a carboxamide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropanecarboxamide can be synthesized through several methodsThe reaction typically requires the use of diazo compounds, ylides, or carbene intermediates to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using efficient and cost-effective reagents. The process must ensure high yield and purity, often achieved through optimized reaction conditions and purification techniques .

Análisis De Reacciones Químicas

1-Phenylcyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Phenylcyclopropanecarboxamide is characterized by its cyclopropane ring fused with a phenyl group and a carboxamide functional group. Its structural formula can be represented as follows:

This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

Pharmacological Applications

1. Antidepressant and Anxiolytic Effects

Research indicates that this compound derivatives, such as (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane carboxamide, exhibit significant potential as dual serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds are being explored for their efficacy in treating major depressive disorder and anxiety disorders due to their ability to enhance neurotransmitter availability in the synaptic cleft .

2. Anticonvulsant Activity

Studies have demonstrated that certain derivatives of this compound possess anticonvulsant properties. For instance, the compound's analogs were evaluated for their effectiveness in reducing seizure activity in animal models. The pharmacokinetic profiles of these compounds suggest favorable brain permeability, which is crucial for central nervous system (CNS) activity .

Table 1: Pharmacokinetic Parameters of this compound Derivatives

| Compound Name | Half-Life (h) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | AUC (mg·h/L) |

|---|---|---|---|---|

| (R)-MSPC | 2.3 | 0.4 | 1.4 | 47 |

| (S)-MSPC | 1.7 | 0.9 | 2.2 | 23 |

| Racemic MSPC | 1.9 | 0.4 | 1.0 | 53 |

Table 2: Efficacy of Anticonvulsant Activity in Animal Models

| Compound Name | ED50 (mg/kg) | Confidence Interval |

|---|---|---|

| Racemic MSPC | 28 | (18–25) |

| (S)-MSPC | 24 | (17–29) |

| (R)-MSPC | 30 | (22–37) |

Case Studies

Case Study 1: Efficacy in Major Depressive Disorder

A clinical trial investigated the efficacy of a novel derivative of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Anticonvulsant Activity Assessment

In an animal model using the maximal electroshock seizure test, various enantiomers of the compound were tested for anticonvulsant efficacy. The study revealed that while all enantiomers exhibited activity, the (R)-enantiomer showed superior potency compared to its counterparts, suggesting stereoselectivity in action .

Mecanismo De Acción

The mechanism by which 1-Phenylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Phenylcyclopropanecarboxamide can be compared with other cyclopropane derivatives, such as:

1-Phenylcyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

1-Phenylcyclopropanecarbonitrile: Contains a nitrile group in place of the carboxamide.

N-Phenylcyclopropanecarboxamide: A related compound with a different substitution pattern on the cyclopropane ring.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Actividad Biológica

1-Phenylcyclopropanecarboxamide is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential therapeutic applications. The cyclopropane ring structure contributes to its biological activity, influencing interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Analgesic Effects : Preliminary studies suggest that this compound may influence pain pathways in the nervous system, potentially offering new avenues for pain management.

- Antidepressant Activity : Research indicates that it may modulate neurotransmitter systems, similar to established antidepressants like milnacipran, which is known for its serotonin and norepinephrine reuptake inhibition .

- Antitumor Activity : Some derivatives of this compound have shown effective inhibition of cell proliferation in human myeloid leukemia cell lines without significant cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The unique cyclopropane structure of this compound plays a crucial role in its biological activity. The following features are significant:

- Cyclopropane Ring : The strained ring system enhances binding affinity to biological targets, which can lead to increased potency and metabolic stability.

- Amide Functional Group : This group is vital for biological compatibility and facilitates interactions with various receptors and enzymes.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Aminomethyl)cyclobutane carboxylic acid | Cyclobutane ring; amino group | Potential analgesic effects |

| 1-(Aminomethyl)cyclohexane carboxylic acid | Cyclohexane ring; amino group | Antidepressant activity |

| N-Ethyl-N-(1-methylbenzyl)amine | Ethyl and benzyl substituents | Neurotransmitter modulation |

The SAR studies indicate that modifications to the cyclopropane and amine groups can significantly affect the compound's potency and efficacy .

Synthesis

The synthesis of this compound typically involves several steps:

- Alkylation of 2-phenylacetonitrile : This step uses 1,2-dibromoethane in the presence of a base to form the cyclopropane structure.

- Conversion to Carboxylic Acid : The cyano group is converted to a carboxylic acid using concentrated hydrochloric acid.

- Amide Formation : The carboxylic acid undergoes coupling with various amines using coupling agents like HATU to yield the final amide product .

Case Studies

Recent investigations into the biological activity of this compound derivatives have revealed promising results:

- Antiproliferative Studies : A study demonstrated that various substituted derivatives exhibited distinct antiproliferative properties against cancer cell lines without cytotoxicity towards normal cells, suggesting a favorable safety profile for therapeutic applications .

- Neuropharmacological Effects : In vivo studies have shown that certain derivatives exhibit significant antidepressant-like effects in animal models, comparable to established treatments .

Propiedades

IUPAC Name |

1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXAQLZTBLSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303328 | |

| Record name | 1-phenylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-96-3 | |

| Record name | 1-Phenylcyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6120-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157875 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6120-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.